molecular formula C26H24ClN3O2S B2780668 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE CAS No. 866895-45-6

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Cat. No.: B2780668
CAS No.: 866895-45-6
M. Wt: 478.01
InChI Key: ZEWDWLCDCHNREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylpiperazine and a chlorophenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylpiperazine and chlorophenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, leading to different reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the benzylpiperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and benzylpiperazine derivatives.

Scientific Research Applications

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE include other quinoline derivatives and benzylpiperazine-containing compounds. Examples include:

  • 4-(4-Methylpiperazin-1-yl)quinoline
  • 4-(4-Benzylpiperazin-1-yl)benzenamine
  • 4-(4-Chlorophenyl)piperazine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c27-21-10-12-22(13-11-21)33(31,32)25-18-28-24-9-5-4-8-23(24)26(25)30-16-14-29(15-17-30)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWDWLCDCHNREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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